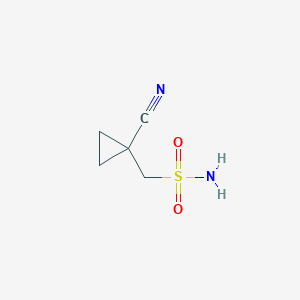
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
Übersicht
Beschreibung
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . It is a member of the benzazepine family, which is known for its diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 7th position and a hydroxyl group at the 5th position on the benzazepine ring.
Vorbereitungsmethoden
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzene ring.
Fluorination: Introduction of the fluorine atom at the 7th position is achieved using a fluorinating agent under controlled conditions.
Cyclization: The intermediate compound undergoes cyclization to form the benzazepine ring.
Hydroxylation: Finally, the hydroxyl group is introduced at the 5th position using a hydroxylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate the activity of certain pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol can be compared with other similar compounds, such as:
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one: This compound has a ketone group instead of a hydroxyl group at the 5th position.
Tolvaptan: A similar compound with a different substitution pattern, used as a vasopressin antagonist.
8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: A related compound with a different ring structure and fluorine position.
Eigenschaften
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,10,12-13H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOGIQMESBBOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)F)NC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)



![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1378663.png)
![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)







